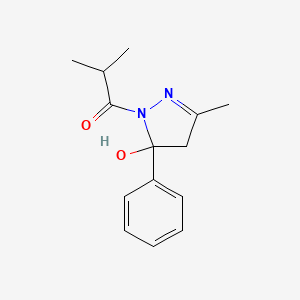![molecular formula C22H29N3O3 B5083789 N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide, also known as MM-398, is a novel drug that has been developed for the treatment of cancer. MM-398 is a nanoliposomal formulation of irinotecan, which is a topoisomerase I inhibitor. The use of MM-398 has shown promising results in preclinical and clinical studies, making it a potential candidate for the treatment of various types of cancer.
作用机制
N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide works by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. By inhibiting the activity of this enzyme, N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide prevents the replication and transcription of cancer cells, leading to their death. The nanoliposomal formulation of the drug allows for targeted delivery to the cancer cells, minimizing the side effects associated with traditional chemotherapy.
Biochemical and Physiological Effects:
The use of N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide has been shown to have several biochemical and physiological effects. The drug has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
实验室实验的优点和局限性
The use of N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide in lab experiments has several advantages and limitations. The advantages include its targeted delivery to cancer cells, its ability to induce apoptosis, and its inhibition of angiogenesis. The limitations include the variability in the response of different types of cancer cells to the drug, the potential for drug resistance, and the need for further optimization of the drug formulation.
未来方向
There are several future directions for the development and use of N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide. One direction is the investigation of the drug's efficacy in combination with other chemotherapy drugs or immunotherapy agents. Another direction is the exploration of the drug's potential for the treatment of other types of cancer, such as lung cancer and ovarian cancer. Additionally, further optimization of the drug formulation and delivery system may improve the drug's efficacy and reduce its side effects.
合成方法
The synthesis of N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide involves the use of a nanoliposomal formulation of irinotecan. The process involves the encapsulation of irinotecan into a liposome, which is a small spherical vesicle composed of a lipid bilayer. The liposome acts as a carrier for the drug, allowing it to be delivered to the target site in a controlled manner.
科学研究应用
N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including pancreatic cancer, colorectal cancer, and breast cancer. The drug has been shown to be effective in improving the survival rates of patients with advanced or metastatic cancer. The use of N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide has also been investigated in combination with other chemotherapy drugs, such as 5-fluorouracil and leucovorin, with promising results.
属性
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxypiperidin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-27-19-8-5-17(6-9-19)4-3-13-23-22(26)18-7-10-21(24-16-18)25-14-11-20(28-2)12-15-25/h5-10,16,20H,3-4,11-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPFFOCXINCPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-1-(4-isopropylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5083708.png)
![2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5083715.png)

![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5083731.png)
![2-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5083732.png)

![ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate oxalate](/img/structure/B5083750.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5083758.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)
![4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)
![4'-(3-bromo-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5083787.png)
![2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5083792.png)